![molecular formula C14H15NO2S3 B5174890 3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5174890.png)
3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative, which has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antifungal, antibacterial, and anticancer properties.
作用機序
The mechanism of action of 3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), two molecules involved in the pathogenesis of various diseases. Additionally, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the major advantages of 3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is its broad spectrum of pharmacological activities. This compound exhibits potent anti-inflammatory, antifungal, antibacterial, and anticancer properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory bowel disease (IBD). Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential toxicity and side effects.
合成法
The synthesis of 3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-amino-4-methylthiophenol with 2-bromoethyl methyl ether in the presence of potassium carbonate. The resulting product is then treated with 2-cyano-3-(4-methylthiophenyl)acrylic acid in the presence of triethylamine to obtain the thiazolidinone derivative.
科学的研究の応用
3-(2-methoxyethyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, this compound has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the treatment of fungal and bacterial infections.
特性
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S3/c1-17-8-7-15-13(16)12(20-14(15)18)9-10-3-5-11(19-2)6-4-10/h3-6,9H,7-8H2,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKNWTXAAQBCLS-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=C(C=C2)SC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC=C(C=C2)SC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

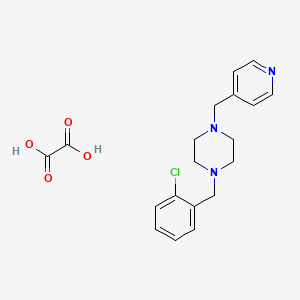
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B5174830.png)
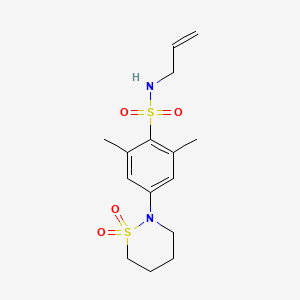
![2-{[4-(2,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5174838.png)
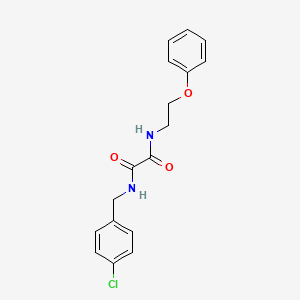
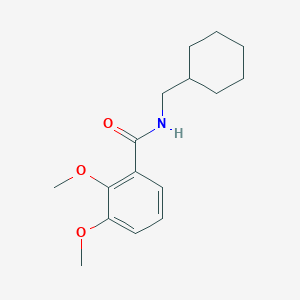

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5174867.png)
![N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5174873.png)
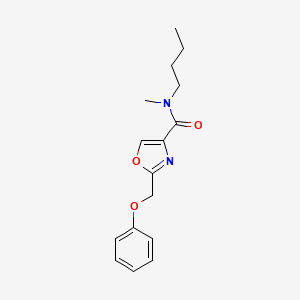
![1-[(5-fluoro-1H-indol-2-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5174884.png)
![N-(5-methyl-3-isoxazolyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B5174894.png)
![N-[2-(1-adamantyl)ethyl]-N'-phenylurea](/img/structure/B5174895.png)
![1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5174898.png)